IKK 16, or IKK 16, is a cell-permeable, selective small molecule inhibitor of IκB kinase (IKK). [, , , ] It acts by binding to the ATP-binding site of IKK, preventing its phosphorylation activity. [, ] This inhibition effectively blocks the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. [, , , ] Due to the crucial role of the NF-κB pathway in inflammatory responses, immune responses, cell survival, and cancer development, IKK 16 serves as a valuable tool in various research areas. [, , , , ]
IKK Inhibitor VII, also known as IKK-16, is a potent and selective inhibitor of the IκB kinase complex, specifically targeting IKK-2, IKK-1, and the IKK complex itself. This compound has garnered attention due to its ability to modulate inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which plays a critical role in immune response and inflammation.
IKK Inhibitor VII was developed through chemical synthesis aimed at creating small-molecule inhibitors that can effectively target the IκB kinase complex. It is commercially available from various suppliers, including Calbiochem and APExBIO, which provide detailed specifications and applications for laboratory use.
IKK Inhibitor VII is classified as a small-molecule inhibitor and falls under the category of benzamido-pyrimidines. It is recognized for its selectivity and potency against various kinases involved in inflammatory signaling pathways.
The synthesis of IKK Inhibitor VII involves several steps, typically starting from commercially available precursors. The process often includes:
The synthesis may involve various reaction conditions, including temperature control and solvent selection, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography are employed to confirm the identity and purity of the synthesized compound.
The molecular structure of IKK Inhibitor VII can be represented by its empirical formula . The compound features a complex arrangement that includes a pyrimidine ring fused with a benzamido moiety.
IKK Inhibitor VII primarily acts through competitive inhibition of ATP binding to the IκB kinase complex. The mechanism involves:
The binding interactions have been characterized using various biochemical assays, including enzyme kinetics studies that determine the inhibitor's potency (IC50 values) against different kinases within the IKK family.
The mechanism by which IKK Inhibitor VII exerts its effects involves several key steps:
Experimental studies have shown that IKK Inhibitor VII effectively suppresses cytokine release in various in vivo models, demonstrating its potential therapeutic applications in inflammatory diseases.
IKK Inhibitor VII has been utilized in various research applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4